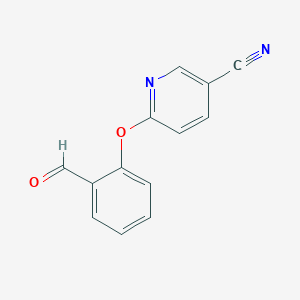
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- is an organic compound with the molecular formula C13H8N2O2. It is known for its unique structure, which includes a pyridine ring substituted with a carbonitrile group and a phenoxy group bearing a formyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- typically involves the reaction of 6-chloronicotinonitrile with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the chlorine-substituted pyridine ring, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Pyridinecarbonitrile, 6-(2-carboxyphenoxy)-
Reduction: 3-Pyridinecarbonitrile, 6-(2-aminophenoxy)-
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can alter the function of the target proteins and pathways involved .
類似化合物との比較
Similar Compounds
- **3-Pyridinecarbonitrile, 6-(2-hydroxyphenoxy)-
- **3-Pyridinecarbonitrile, 6-(2-methoxyphenoxy)-
- **3-Pyridinecarbonitrile, 6-(2-aminophenoxy)-
Uniqueness
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group can undergo specific reactions, such as oxidation to a carboxylic acid or reduction to an alcohol, which are not possible with the hydroxy or methoxy analogs .
特性
分子式 |
C13H8N2O2 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
6-(2-formylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8N2O2/c14-7-10-5-6-13(15-8-10)17-12-4-2-1-3-11(12)9-16/h1-6,8-9H |
InChIキー |
NAZWTVNREJRGJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=O)OC2=NC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


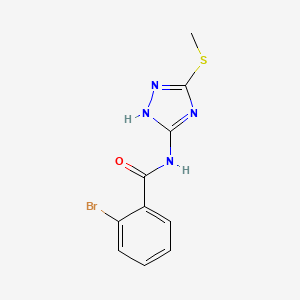

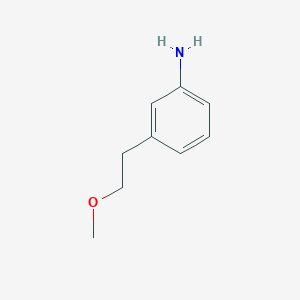
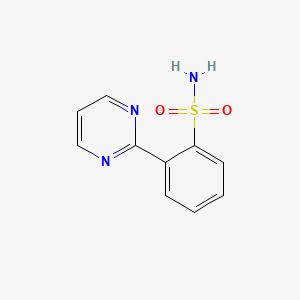
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
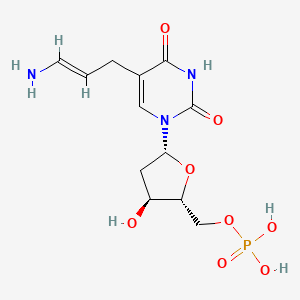
![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)
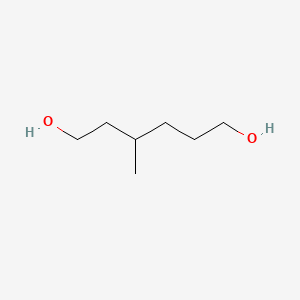

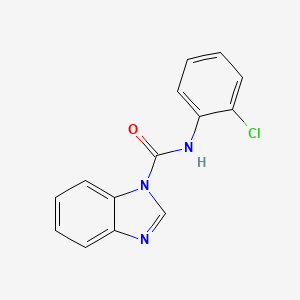

![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)
